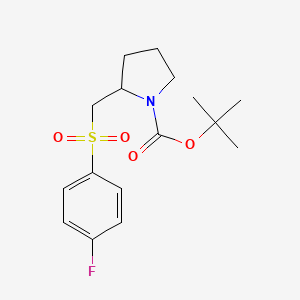

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

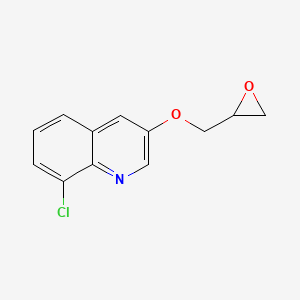

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates various metabolic pathways, including glucose and lipid metabolism, and plays a crucial role in maintaining energy homeostasis. The activation of AMPK has been shown to have potential therapeutic benefits for various metabolic disorders, including type 2 diabetes, obesity, and cancer.

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has been studied in the context of histamine H4 receptor ligands. This research involved the optimization of the potency of a series of 2-aminopyrimidines, leading to potential anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain and inflammation treatments (Altenbach et al., 2008).

Antimicrobial and Antitumor Agents

This compound has been a part of studies focusing on antimicrobial and antitumor activities. For instance, new thiazolopyrimidines and their derivatives were synthesized as potential antimicrobial agents, though none showed appreciable antitumor activity (Said et al., 2004).

Osteoporosis Treatment

Research has also been conducted on the development of αvβ3 antagonists for osteoporosis treatment. Compounds with a pyrimidine structure, similar to this compound, have shown efficacy in vivo models of bone turnover, suggesting potential clinical applications in osteoporosis treatment (Coleman et al., 2004).

Antitumor Activity

Derivatives of pyrimidine, including structures similar to the compound , have been synthesized and shown to exhibit antitumor activities. This highlights the compound's potential relevance in the development of new antitumor agents (De-qing, 2011).

Anti-5-lipoxygenase Agents

Studies have been conducted on pyrazolopyrimidines derivatives, including those structurally related to this compound, for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Glycogen Synthase Kinase-3β Inhibition

This compound has also been included in the synthesis of libraries targeting glycogen synthase kinase-3β inhibition, indicating potential applications in treating conditions like diabetes and neurodegenerative diseases (Khan et al., 2016).

Antiviral Activity

Research has also explored its derivatives for antiviral activities, particularly in the context of compounds structurally analogous to 7-deazaguanosine (Legraverend et al., 1985).

Antihypertensive Agents

Compounds structurally related to this compound have been investigated for their antihypertensive properties, indicating potential therapeutic applications in hypertension management (Bennett et al., 1981).

Mécanisme D'action

Target of Action

The primary target of this compound is the Histamine H3 Receptor (H3R) . H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of histamine and other neurotransmitters.

Mode of Action

The compound acts as a non-imidazole full agonist at the H3R . It binds to the receptor, triggering a conformational change that activates the receptor’s associated G-protein. This leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of various ion channels and intracellular enzymes .

Biochemical Pathways

The activation of H3R by the compound affects several biochemical pathways. The most notable is the inhibition of adenylate cyclase via the activated G-protein, leading to a decrease in cAMP levels . This can affect various downstream processes, including the modulation of neurotransmitter release.

Result of Action

The activation of H3R by the compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that the compound could influence cognitive processes via its action on H3R.

Propriétés

IUPAC Name |

2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.2ClH/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12;;/h2,6H,3-4,9H2,1H3,(H,10,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRWIRSCNDWCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)

![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)

![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)